Naveglitazar

Beschreibung

Naveglitazar has been used in trials studying the treatment of Diabetes Mellitus, Non-Insulin-Dependent.

Naveglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Naveglitazar binds with higher affinity to PPARgamma than to PPARalpha. Naveglitazar and its metabolites are primarily eliminated via biliary excretion.

NAVEGLITAZAR is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

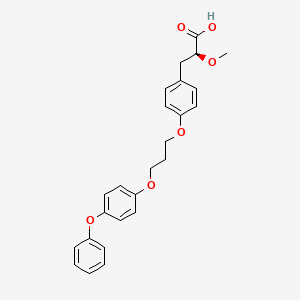

LY-519818 is the (alpha-S)-isomer; an antidiabetic agent; structure in first source

Eigenschaften

IUPAC Name |

(2S)-2-methoxy-3-[4-[3-(4-phenoxyphenoxy)propoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-28-24(25(26)27)18-19-8-10-20(11-9-19)29-16-5-17-30-21-12-14-23(15-13-21)31-22-6-3-2-4-7-22/h2-4,6-15,24H,5,16-18H2,1H3,(H,26,27)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJHGOPITGTTIM-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870358 | |

| Record name | 2-Methoxy-3-{4-[3-(4-phenoxyphenoxy)propoxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476436-68-7 | |

| Record name | Naveglitazar | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476436-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naveglitazar [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0476436687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naveglitazar | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12662 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methoxy-3-{4-[3-(4-phenoxyphenoxy)propoxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NAVEGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y995M7GM0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the dosage calculation and administration of Naveglitazar in preclinical mouse studies. Naveglitazar is a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), with a predominant activity on PPARγ.[1] It has demonstrated potential for glucose-lowering in animal models.[1] This document outlines recommended dosage ranges, detailed experimental protocols for various mouse models of metabolic disease, and information on the underlying signaling pathways.

Introduction to Naveglitazar

Naveglitazar is a non-thiozolidinedione PPARα/γ dual agonist that has been investigated for its therapeutic potential in metabolic diseases such as type 2 diabetes.[1] Its mechanism of action involves the activation of PPARα and PPARγ, nuclear receptors that play crucial roles in the regulation of lipid and glucose metabolism. Activation of PPARα primarily influences fatty acid oxidation and lipid metabolism, while PPARγ activation is a key regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.[2][3]

Dosage Calculation and Administration

Recommended Dosage Range

While specific dose-finding studies for Naveglitazar in various mouse models are not extensively published, data from a pharmacokinetic study in ICR mice and efficacy studies of other dual PPARα/γ agonists in similar models can be used to establish a starting dosage range. A single oral dose of 10 mg/kg has been used in a pharmacokinetic study of Naveglitazar in mice.

Based on studies with analogous compounds like Saroglitazar, Muraglitazar, and Cevoglitazar in diabetic and obese mouse models, a general oral dosage range of 0.1 mg/kg to 30 mg/kg per day is recommended for efficacy studies. Dose-response studies are crucial to determine the optimal dose for a specific mouse model and experimental endpoint.

Data Presentation: Dosage of PPARα/γ Agonists in Mouse Models

The following table summarizes reported oral dosages of various PPARα/γ agonists in commonly used mouse models of metabolic disease. This data can serve as a reference for designing studies with Naveglitazar.

| Compound | Mouse Model | Dosage Range (mg/kg/day) | Treatment Duration | Key Findings |

| Saroglitazar | db/db mice | 0.01 - 3 | 12 days | Dose-dependent reduction in serum glucose, triglycerides, and free fatty acids. |

| Muraglitazar | db/db mice | 0.03 - 50 | 14 days | Dose-dependent reductions in glucose, insulin, triglycerides, and free fatty acids. |

| Cevoglitazar | ob/ob mice | 0.5 - 2 | 18 days | Dose- and time-dependent reduction of food consumption and body weight. |

| Tesaglitazar | Diet-Induced Obese (DIO) mice | 5 - 50 nmol/kg (s.c.) | 7 - 14 days | Improved glucose tolerance and reduced body weight. |

| Tesaglitazar | db/db mice | 50 nmol/kg (s.c.) | 6 days | Decreased body weight and improved glucose metabolism. |

Experimental Protocols

Preparation of Naveglitazar for Oral Administration

For oral gavage, Naveglitazar can be prepared as a suspension in a suitable vehicle. Common vehicles for water-insoluble compounds in rodent studies include:

-

0.5% (w/v) Methylcellulose in water

-

A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline

Protocol for Vehicle Preparation (0.5% Methylcellulose):

-

Weigh the required amount of Methylcellulose.

-

Heat a portion of the sterile water to 60-70°C.

-

Disperse the Methylcellulose powder in the hot water with stirring.

-

Add the remaining volume of cold sterile water and continue stirring until a clear, viscous solution is formed.

-

Store the vehicle at 4°C.

Protocol for Naveglitazar Suspension:

-

Weigh the required amount of Naveglitazar powder for the desired concentration and final volume.

-

Levigate the powder with a small amount of the chosen vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a homogenous suspension.

-

The suspension should be prepared fresh daily and stirred continuously during administration to ensure uniform dosing.

Experimental Workflow for Efficacy Studies in Diabetic or Obese Mouse Models

This protocol outlines a general workflow for evaluating the efficacy of Naveglitazar in common mouse models of type 2 diabetes and obesity, such as db/db, ob/ob, or high-fat diet (HFD)-induced obese mice.

Workflow Diagram:

Detailed Methodology:

-

Animal Model Selection and Acclimatization:

-

Select an appropriate mouse model based on the research question (e.g., db/db for severe type 2 diabetes, ob/ob for obesity and insulin resistance, or C57BL/6J on a high-fat diet for diet-induced obesity).

-

Acclimatize animals to the facility for at least one week prior to the start of the experiment.

-

-

Baseline Measurements and Randomization:

-

Record baseline body weight and fasting blood glucose levels.

-

Randomize animals into treatment groups (e.g., vehicle control, Naveglitazar low dose, Naveglitazar high dose) with equal distribution of body weight and blood glucose.

-

-

Drug Administration:

-

Administer Naveglitazar or vehicle daily via oral gavage at a consistent time each day.

-

The volume administered should be based on the most recent body weight (typically 5-10 mL/kg).

-

-

In-life Monitoring:

-

Monitor body weight, food intake, and water consumption regularly (e.g., daily or weekly).

-

Observe animals for any clinical signs of toxicity.

-

-

Metabolic Phenotyping:

-

Perform an Oral Glucose Tolerance Test (OGTT) and/or an Insulin Tolerance Test (ITT) towards the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

-

-

Terminal Procedures:

-

At the end of the study, collect terminal blood samples for analysis of plasma glucose, insulin, lipids, and other relevant biomarkers.

-

Harvest tissues such as the liver, white and brown adipose tissue, and skeletal muscle for histological analysis, gene expression studies (e.g., qPCR for PPAR target genes), or other molecular assays.

-

Signaling Pathway

Naveglitazar exerts its effects by activating PPARα and PPARγ. This leads to the transcription of a suite of genes involved in lipid and glucose metabolism.

Signaling Pathway Diagram:

Key Downstream Target Genes:

-

PPARα target genes involved in lipid metabolism include Acyl-CoA oxidase 1 (ACOX1), Carnitine palmitoyltransferase 1 (CPT1), Lipoprotein lipase (LPL), and Apolipoprotein A5 (APOA5). Upregulation of these genes leads to increased fatty acid oxidation and reduced plasma triglycerides.

-

PPARγ target genes crucial for glucose homeostasis include Glucose transporter type 4 (GLUT4) and Adiponectin. Increased expression of these genes enhances glucose uptake into cells and improves insulin sensitivity.

Conclusion

These application notes provide a framework for the rational design of preclinical mouse studies investigating the effects of Naveglitazar. The provided dosage ranges, derived from studies on analogous compounds, serve as a valuable starting point. Researchers should perform dose-response studies to identify the optimal dose for their specific experimental conditions. The detailed experimental workflow and an understanding of the underlying signaling pathways will aid in the robust evaluation of Naveglitazar's therapeutic potential in models of metabolic disease.

References

- 1. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]

- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

Abstract

Naveglitazar is a potent dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), with a dominant activity towards PPARγ.[1] It has been investigated for its potential in treating type 2 diabetes and associated dyslipidemia.[2][3] Understanding the precise molecular mechanisms downstream of PPAR activation is crucial for rational drug design and identifying potential off-target effects. This application note provides a detailed protocol for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to investigate the role of PPARγ in the cellular response to Naveglitazar. By selectively silencing the PPARG gene, researchers can definitively link the observed pharmacological effects of Naveglitazar to its interaction with the PPARγ receptor. This powerful technique allows for the creation of stable cell lines with long-term gene silencing, providing a robust model for mechanistic studies.[4][5]

Introduction

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The PPAR family consists of three isoforms: PPARα, PPARδ (also known as PPARβ/δ), and PPARγ. These receptors play critical roles in regulating lipid and glucose homeostasis, cellular differentiation, and inflammation. PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.

Naveglitazar is a non-thiazolidinedione dual agonist of PPARα and PPARγ, with a higher affinity for PPARγ. While its potential for treating metabolic disorders has been explored, a detailed understanding of the specific contribution of each PPAR isoform to its overall cellular effect is still of interest. Lentiviral shRNA-mediated gene knockdown is a highly effective method for achieving stable and long-term suppression of a target gene's expression in a wide variety of cell types, including those that are difficult to transfect. This application note outlines a comprehensive workflow for the knockdown of PPARG in a suitable cell line (e.g., HepG2, a human hepatoma cell line) to study the PPARγ-dependent effects of Naveglitazar.

Experimental Rationale and Workflow

The central hypothesis of this experimental design is that the primary cellular effects of Naveglitazar on glucose uptake and lipid metabolism are mediated through the activation of PPARγ. To test this, we will compare the response to Naveglitazar treatment in cells with normal PPARγ expression versus cells where PPARγ has been knocked down using lentiviral shRNA.

The overall experimental workflow is as follows:

-

Lentiviral shRNA Production: Generate lentiviral particles carrying shRNA constructs targeting PPARG and a non-targeting control shRNA.

-

Cell Line Transduction: Transduce the target cell line (e.g., HepG2) with the produced lentiviral particles.

-

Selection of Stable Cell Lines: Select for successfully transduced cells using an appropriate antibiotic selection marker (e.g., puromycin).

-

Validation of Knockdown: Confirm the knockdown of PPARγ at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

-

Functional Assays: Treat the stable knockdown and control cell lines with Naveglitazar and assess downstream functional effects, such as changes in target gene expression, glucose uptake, and lipid accumulation.

Materials and Methods

Lentiviral shRNA Production

This protocol is adapted from standard lentiviral production methods.

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plasmid Preparation: Prepare high-quality plasmid DNA for the shRNA transfer vector (targeting PPARG or a non-targeting scramble control), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).

-

Transfection:

-

Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

-

Prepare a transfection cocktail by mixing the shRNA transfer plasmid, packaging plasmid, and envelope plasmid in a 4:3:1 ratio in serum-free medium.

-

Add a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.

-

Incubate the mixture at room temperature for 15-20 minutes.

-

Add the transfection complex dropwise to the HEK293T cells.

-

-

Viral Harvest:

-

At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.

-

Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.

-

Filter the supernatant through a 0.45 µm filter.

-

For higher titers, concentrate the virus using a commercially available lentivirus concentration reagent or ultracentrifugation.

-

Aliquot the concentrated virus and store at -80°C.

-

Generation of Stable Knockdown Cell Lines

-

Cell Seeding: Seed HepG2 cells in a 6-well plate to be 50-60% confluent on the day of transduction.

-

Transduction:

-

Thaw the lentiviral aliquots on ice.

-

Prepare transduction media by mixing the lentiviral supernatant with fresh complete growth medium containing polybrene (final concentration 8 µg/mL).

-

Remove the old medium from the HepG2 cells and add the transduction media.

-

Incubate for 18-24 hours.

-

-

Selection:

-

Replace the virus-containing medium with fresh complete growth medium.

-

48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration (e.g., 1-10 µg/mL).

-

Replace the puromycin-containing medium every 3-4 days until resistant colonies are visible.

-

-

Expansion:

-

Isolate and expand individual puromycin-resistant colonies to establish clonal cell lines.

-

Validation of PPARγ Knockdown

-

qRT-PCR:

-

Extract total RNA from the stable shPPARG and shScramble cell lines.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for PPARG and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative expression of PPARG using the ΔΔCt method.

-

-

Western Blotting:

-

Lyse the cells and quantify total protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against PPARγ and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Functional Assays

-

Naveglitazar Treatment:

-

Plate the stable shPPARG and shScramble cell lines.

-

Treat the cells with Naveglitazar at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

-

Gene Expression Analysis:

-

Following Naveglitazar treatment, extract RNA and perform qRT-PCR to analyze the expression of known PPARγ target genes, such as CD36 and FABP4.

-

-

Glucose Uptake Assay:

-

After drug treatment, measure glucose uptake using a commercially available fluorescent glucose analog (e.g., 2-NBDG) and quantify the fluorescence using a plate reader or flow cytometer.

-

-

Lipid Accumulation Assay:

-

After treatment, fix the cells and stain with Oil Red O to visualize intracellular lipid droplets.

-

Quantify lipid accumulation by eluting the dye and measuring its absorbance at a specific wavelength.

-

Expected Results and Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the experiments described above.

Table 1: Validation of PPARγ Knockdown in HepG2 Cells

| Cell Line | Relative PPARG mRNA Expression (fold change vs. shScramble) | PPARγ Protein Level (% of shScramble) |

| shScramble | 1.00 ± 0.08 | 100 ± 7.5 |

| shPPARG #1 | 0.21 ± 0.04 | 18 ± 5.2 |

| shPPARG #2 | 0.15 ± 0.03 | 12 ± 4.1 |

Table 2: Effect of Naveglitazar on PPARγ Target Gene Expression

| Cell Line | Treatment | CD36 mRNA Expression (fold change vs. vehicle) | FABP4 mRNA Expression (fold change vs. vehicle) |

| shScramble | Vehicle | 1.00 ± 0.12 | 1.00 ± 0.09 |

| shScramble | Naveglitazar (1 µM) | 4.52 ± 0.35 | 6.81 ± 0.51 |

| shPPARG #1 | Vehicle | 0.95 ± 0.10 | 1.05 ± 0.11 |

| shPPARG #1 | Naveglitazar (1 µM) | 1.23 ± 0.15 | 1.45 ± 0.20 |

Table 3: Functional Consequences of PPARγ Knockdown on Naveglitazar's Action

| Cell Line | Treatment | Glucose Uptake (Relative Fluorescence Units) | Lipid Accumulation (Absorbance at 500 nm) |

| shScramble | Vehicle | 1500 ± 120 | 0.15 ± 0.02 |

| shScramble | Naveglitazar (1 µM) | 3250 ± 210 | 0.48 ± 0.05 |

| shPPARG #1 | Vehicle | 1480 ± 110 | 0.16 ± 0.03 |

| shPPARG #1 | Naveglitazar (1 µM) | 1650 ± 130 | 0.19 ± 0.04 |

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway of Naveglitazar and the point of intervention with shRNA.

Conclusion

This application note provides a detailed framework for using lentiviral shRNA knockdown to dissect the molecular mechanism of Naveglitazar. The presented protocols for lentiviral production, stable cell line generation, and functional analysis offer a robust approach to confirm the role of PPARγ in mediating the drug's effects on gene expression, glucose uptake, and lipid metabolism. The expected results, as illustrated in the data tables, would demonstrate that silencing PPARG significantly attenuates the cellular response to Naveglitazar, thereby validating PPARγ as its primary therapeutic target for these actions. This methodology can be adapted to study other nuclear receptor agonists and to elucidate the functions of various genes in cellular signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Contemporary Overview of PPARα/γ Dual Agonists for the Management of Diabetic Dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. benchchem.com [benchchem.com]

- 5. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]

Troubleshooting & Optimization

Disclaimer: This document provides technical guidance based on publicly available research on Naveglitazar and other peroxisome proliferator-activated receptor (PPAR) agonists. The mitigation strategies outlined are based on preclinical studies with related compounds and should be considered experimental hypotheses for Naveglitazar, requiring further investigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses potential issues researchers may encounter when working with Naveglitazar in animal models, focusing on known and potential side effects.

Issue 1: Urothelial Hyperplasia and Bladder Tumors in Rodent Models

Question: We observed an increased incidence of urothelial hyperplasia and/or bladder tumors in our long-term Naveglitazar study in rats. Is this a known side effect, and what are the potential mitigation strategies?

Answer:

Yes, an increased risk of bladder cancer has been reported in rats treated with dual PPARα/γ agonists, including Naveglitazar, ragaglitazar, and muraglitazar.[1] This effect appears to be species- and sex-specific, with male rats being more susceptible, while mice do not seem to develop bladder cancer even at high doses.[1]

Troubleshooting and Mitigation Strategies:

The leading hypothesis for this side effect is the "urolithiasis hypothesis," which suggests that the formation of urinary solids and calculi leads to bladder necrosis, regenerative proliferation, and ultimately, cancer.[1][2] Therefore, mitigation strategies could focus on preventing the formation of urinary solids.

Experimental Protocol for Mitigation:

-

Urine Analysis and Monitoring: Regularly monitor urine for pH, specific gravity, and the presence of crystals or calculi.

-

Dietary Modification:

-

Increase water intake by providing hydrogel packs or water-rich food to dilute urine.

-

Modify diet to alter urine pH and mineral content to reduce the likelihood of crystal formation. The specific dietary changes would depend on the composition of the urinary solids observed.

-

-

Co-administration with Urolithiasis Inhibitors: Consider co-administration of agents known to inhibit the formation of urinary calculi, such as citrate salts (e.g., potassium citrate), which can increase urinary citrate levels and inhibit calcium crystal formation.

Data Summary: PPAR Agonist-Related Bladder Findings in Rodents

| Compound | Species | Sex | Observation | Proposed Mechanism | Reference |

| Naveglitazar | Rat | - | Increased risk of bladder cancer | Not specified, but likely similar to other dual agonists | [1] |

| Muraglitazar | Rat | Male > Female | Urinary bladder tumors | Mediated by urolithiasis | |

| Ragaglitazar | Rat | - | Increased risk of bladder cancer | Receptor-mediated and off-target cytotoxic effects | |

| Pioglitazone | Rat | Male > Female | Urothelial bladder tumors | Related to the formation of urinary solids |

Issue 2: Weight Gain and Adiposity

Question: Our animals treated with Naveglitazar are showing significant weight gain compared to the control group. How can we address this?

Answer:

Weight gain is a known class effect of PPARγ agonists, primarily due to increased adipogenesis and fluid retention. While Naveglitazar is a dual PPARα/γ agonist, the PPARγ activity can contribute to this side effect.

Troubleshooting and Mitigation Strategies:

Recent research suggests that modulating PPARγ activity, rather than full agonism, can separate the therapeutic benefits from the adipogenic side effects.

Experimental Protocol for Mitigation:

-

Co-administration with a PPARγ Antagonist:

-

Administer a selective PPARγ antagonist, such as BADGE or 7-Chloroarctinone-b, alongside Naveglitazar. This may counteract the adipogenic effects while potentially preserving some of the insulin-sensitizing benefits.

-

-

Co-administration with an RXR Antagonist:

-

Since PPARs function as a heterodimer with the retinoid X receptor (RXR), an RXR antagonist like HX531 can also be used to functionally antagonize the PPARγ/RXR complex.

-

-

Co-administration with Natural Compounds:

-

Explore co-treatment with natural compounds that have shown to inhibit adipogenesis, such as Emodin or protopanaxatriol (PPT). Emodin has been shown to reduce rosiglitazone-induced weight gain in ob/ob mice by suppressing SREBP1-mediated lipogenesis and enhancing thermogenesis.

-

Data Summary: Mitigation of PPARγ-Induced Weight Gain in Animal Models

| Intervention | Animal Model | Key Findings | Reference |

| RXR antagonist (HX531) | KKAy mice on a high-fat diet | Prevented weight gain, hyperglycemia, and hyperinsulinemia. | |

| PPARγ antagonist (BADGE) | KKAy mice on a high-fat diet | Prevented weight gain, hyperglycemia, and hyperinsulinemia. | |

| Emodin Co-treatment | ob/ob mice | Dose-dependently reduced rosiglitazone-induced weight gain and visceral adiposity. | |

| PPARpan agonist (GW4148) | Diet-induced obese AKR/J mice | Induced significant and sustained reduction in body weight and fat mass. |

Issue 3: Potential Cardiovascular Side Effects

Question: We are concerned about potential cardiovascular side effects with Naveglitazar, as other dual PPAR agonists have shown cardiotoxicity. What should we monitor, and are there any proposed mitigation strategies?

Answer:

Some dual PPARα/γ agonists, such as muraglitazar and tesaglitazar, have been associated with an increased risk of cardiovascular events in clinical trials. Mechanistic studies in mice suggest that dual activation of PPARα and PPARγ can lead to cardiac dysfunction by inhibiting the SIRT1-PGC1α axis, which is crucial for mitochondrial biogenesis.

Troubleshooting and Mitigation Strategies:

A potential strategy to counteract this effect is to enhance the activity of SIRT1.

Experimental Protocol for Mitigation:

-

Co-administration with Resveratrol:

-

Resveratrol, a natural compound found in grapes, is a known activator of SIRT1. Co-administration of resveratrol with a dual PPARα/γ agonist has been shown to attenuate cardiac dysfunction in mice.

-

Monitoring Cardiovascular Function:

-

Echocardiography: Regularly perform echocardiograms to assess cardiac function, including ejection fraction, fractional shortening, and chamber dimensions.

-

Histopathology: At the end of the study, perform a thorough histological examination of the heart tissue to look for signs of hypertrophy, fibrosis, or other abnormalities.

-

Biomarkers: Monitor plasma levels of cardiac biomarkers such as troponins and brain natriuretic peptide (BNP).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Naveglitazar's dual PPARα/γ agonism and potential side effects.

Caption: Troubleshooting workflow for Naveglitazar-related side effects.

Caption: Resveratrol's potential to mitigate cardiac dysfunction.

References

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the administration of Naveglitazar, with a focus on refining delivery routes for targeted therapeutic effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Naveglitazar?

A1: Naveglitazar is a non-thiozolidinedione dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), with a dominant activity towards PPARγ.[1][2] As a ligand for these nuclear receptors, Naveglitazar forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, as well as inflammatory responses.[3][4]

Q2: What is the conventional administration route for Naveglitazar in preclinical studies?

A2: In most documented preclinical animal studies, Naveglitazar has been administered orally (p.o.).[1] Intravenous (i.v.) bolus injections have also been used to determine pharmacokinetic parameters such as absolute bioavailability.

Q3: What are the main challenges associated with the systemic oral delivery of Naveglitazar?

A3: While Naveglitazar is reported to be well-absorbed orally, systemic administration can lead to off-target effects due to its widespread tissue distribution and activation of PPAR receptors in various cell types. The development of Naveglitazar was halted due to adverse effects, which may be linked to this systemic activity. Furthermore, like many small molecules, achieving optimal therapeutic concentrations at a specific target site while minimizing systemic exposure is a significant challenge.

Q4: What are the potential benefits of developing targeted delivery systems for Naveglitazar?

A4: Targeted delivery systems for Naveglitazar could offer several advantages, including:

-

Enhanced Efficacy: By concentrating the drug at the site of action (e.g., adipose tissue, liver, or inflamed tissues), a higher therapeutic effect may be achieved with a lower overall dose.

-

Reduced Side Effects: Minimizing exposure of non-target tissues to Naveglitazar could mitigate the adverse effects that led to the discontinuation of its development.

-

Improved Pharmacokinetic Profile: Encapsulation in nanoparticles or liposomes can protect the drug from premature metabolism and clearance, potentially prolonging its half-life and improving its bioavailability.

Q5: What types of targeted delivery systems are being explored for other PPAR agonists?

A5: Research into targeted delivery for other PPAR agonists, which could be applicable to Naveglitazar, includes:

-

Nanoparticles: Biodegradable polymeric nanoparticles (e.g., PLGA-PEG) have been used to encapsulate PPARγ agonists like Pioglitazone for targeted delivery to inflamed ocular tissues.

-

Liposomes: Liposomal formulations are being investigated to deliver PPAR agonists to specific cell types, such as macrophages, to modulate inflammatory responses in conditions like obesity. These formulations can also be designed to be sensitive to environmental cues like pH or temperature for controlled drug release.

Troubleshooting Guides

Issue 1: High inter-individual variability in plasma concentrations following oral administration.

| Potential Cause | Troubleshooting Step |

| First-pass metabolism: Naveglitazar is moderately metabolized. Genetic polymorphisms in metabolizing enzymes could lead to variability. | 1. Genotype study animals: If feasible, genotype the animals for relevant drug-metabolizing enzymes. 2. Use a different animal strain: Some strains may have more consistent metabolic profiles. 3. Consider IV administration: For initial efficacy studies where consistent exposure is critical, intravenous administration can bypass first-pass metabolism. |

| Food effects: The presence or absence of food in the gastrointestinal tract can alter drug absorption. | 1. Standardize feeding schedule: Ensure all animals are fasted for a consistent period before and after dosing. 2. Administer with a standardized meal: If fed administration is desired, use a consistent and well-defined diet. |

| Formulation issues: Poor solubility or stability of the oral formulation can lead to inconsistent absorption. | 1. Optimize formulation: Experiment with different excipients, such as surfactants or co-solvents, to improve solubility and stability. 2. Characterize the formulation: Perform quality control checks on the formulation before each experiment to ensure consistency. |

Issue 2: Off-target effects observed in preclinical models.

| Potential Cause | Troubleshooting Step |

| Systemic drug distribution: Oral or IV administration leads to widespread distribution of Naveglitazar. | 1. Explore targeted delivery systems: Encapsulate Naveglitazar in nanoparticles or liposomes functionalized with ligands that target specific cell surface receptors on the desired tissue. 2. Local administration: If the target organ is accessible, consider local administration routes (e.g., intra-articular, intratumoral) to minimize systemic exposure. |

| Dose is too high: The therapeutic window may be narrow. | 1. Perform dose-response studies: Carefully titrate the dose to find the minimum effective dose with the fewest side effects. 2. Fractionate the dose: Administer smaller, more frequent doses to maintain a lower, more consistent plasma concentration. |

Issue 3: Low encapsulation efficiency of Naveglitazar in lipid-based nanoparticles.

| Potential Cause | Troubleshooting Step |

| Poor drug-lipid interaction: The physicochemical properties of Naveglitazar may not be optimal for the chosen lipid composition. | 1. Screen different lipids: Test a variety of lipids with different chain lengths, saturation levels, and headgroup charges. 2. Incorporate cholesterol: Cholesterol can modulate bilayer rigidity and improve drug retention. 3. Modify the drug: If feasible, create a pro-drug of Naveglitazar with increased lipophilicity. |

| Suboptimal encapsulation method: The chosen method may not be suitable for Naveglitazar. | 1. Try different encapsulation techniques: Compare passive loading (thin-film hydration) with active loading methods (e.g., using a pH or ion gradient). 2. Optimize process parameters: For methods like sonication or extrusion, systematically vary parameters such as time, power, and temperature. |

Data Presentation

Table 1: Summary of Naveglitazar Pharmacokinetic Parameters in Animal Models (Oral Administration)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) | Reference |

| Mouse | 10 | ~3,500 | ~1 | ~25,000 | N/A | Inferred from |

| Rat | 10 | ~2,000 | ~2 | ~30,000 | N/A | Inferred from |

| Monkey | 10 | ~1,500 | ~4 | ~45,000 | N/A | Inferred from |

Table 2: Excretion of Radioactivity after a Single Oral Dose of [14C]Naveglitazar

| Species | % of Dose in Urine | % of Dose in Feces | Total Recovery (%) | Reference |

| Mouse | < 5% | > 85% | 90-96% | |

| Rat | < 10% | > 80% | 90-96% | |

| Monkey | < 15% | > 75% | 90-96% |

Experimental Protocols

Protocol 1: Standard Oral Administration of Naveglitazar in Rodents

-

Formulation Preparation:

-

For a 10 mg/kg dose in a 200g rat (2 mg dose), weigh 10 mg of Naveglitazar.

-

Suspend Naveglitazar in a suitable vehicle, such as 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, to a final concentration of 2 mg/mL.

-

Vortex thoroughly before each administration to ensure a uniform suspension.

-

-

Animal Handling and Dosing:

-

Fast animals for at least 4 hours prior to dosing.

-

Administer the formulation via oral gavage at a volume of 5 mL/kg body weight.

-

Return animals to their cages with free access to food and water.

-

-

Sample Collection:

-

Collect blood samples (e.g., 100 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

Protocol 2: Hypothetical Targeted Delivery of Naveglitazar using PLGA-PEG Nanoparticles

This protocol is a hypothetical adaptation based on methods used for other PPAR agonists.

-

Nanoparticle Formulation (Solvent Displacement Method):

-

Dissolve 50 mg of PLGA-PEG copolymer and 5 mg of Naveglitazar in 1 mL of a water-miscible organic solvent (e.g., acetone).

-

Add this organic phase dropwise to 10 mL of a 1% (w/v) aqueous solution of a stabilizer (e.g., polyvinyl alcohol) under constant magnetic stirring.

-

Allow the organic solvent to evaporate overnight under stirring.

-

Collect the nanoparticles by ultracentrifugation, wash with deionized water, and resuspend in a suitable buffer (e.g., PBS).

-

-

Nanoparticle Characterization:

-

Determine the particle size and polydispersity index using dynamic light scattering (DLS).

-

Assess the surface charge (zeta potential) using electrophoretic light scattering.

-

Quantify the encapsulation efficiency by lysing a known amount of nanoparticles and measuring the Naveglitazar content by HPLC.

-

-

In Vivo Administration:

-

Administer the nanoparticle suspension intravenously to the animal model.

-

Include control groups receiving empty nanoparticles and free Naveglitazar at an equivalent dose.

-

-

Biodistribution and Efficacy Assessment:

-

At selected time points, collect tissues of interest (e.g., liver, adipose tissue, spleen) and plasma.

-

Quantify Naveglitazar concentration in tissues and plasma using a validated analytical method (e.g., LC-MS/MS).

-

Assess downstream pharmacodynamic markers of PPARα/γ activation in the target tissues (e.g., by qPCR for target gene expression).

-

Mandatory Visualizations

Caption: Naveglitazar activates PPARα and PPARγ signaling pathways.

Caption: Workflow for targeted delivery of Naveglitazar using nanoparticles.

References

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naveglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist. The information is designed to address specific issues that may be encountered during experiments and to outline best practices for data analysis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: We are observing high variability between replicate wells in our PPARα/γ dual-luciferase reporter assay with Naveglitazar. What are the potential causes and solutions?

A1: High variability in luciferase reporter assays is a common issue that can obscure the true effect of Naveglitazar. Here are several potential causes and troubleshooting steps:

-

Pipetting Inaccuracy: Small variations in the volumes of reagents or cell suspensions can lead to significant differences in luminescence output.[1][2]

-

Inconsistent Cell Seeding: Uneven cell distribution across the plate will result in variable reporter gene expression.

-

Solution: Ensure thorough mixing of the cell suspension before and during plating. Check for cell clumping and ensure a single-cell suspension.

-

-

Variable Transfection Efficiency: Differences in the amount of plasmid DNA and transfection reagent delivered to each well can cause high variability.

-

Solution: Optimize the DNA-to-transfection reagent ratio for your specific cell line.[4] Prepare a master mix for the transfection cocktail to be added to all relevant wells.

-

-

Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance.

-

Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

-

-

Reagent Quality and Handling: Degradation of reagents, particularly the luciferase substrate, can lead to inconsistent results.

-

Solution: Use fresh reagents and avoid repeated freeze-thaw cycles. Protect luciferase substrates from light and prepare them immediately before use.

-

Q2: The luminescence signal in our Naveglitazar dose-response assay is very low or completely absent. How can we troubleshoot this?

A2: A weak or nonexistent signal can be attributed to several factors throughout the experimental workflow:

-

Low Transfection Efficiency: If the reporter plasmids are not efficiently delivered to the cells, the resulting luciferase expression will be low.

-

Solution: Optimize the transfection protocol by testing different transfection reagents and DNA concentrations. Ensure the plasmid DNA is of high quality and free of endotoxins.

-

-

Inefficient Cell Lysis: Incomplete lysis will result in a lower yield of luciferase enzyme for the assay.

-

Solution: Ensure the correct volume of lysis buffer is used and that the incubation is sufficient to lyse all cells, possibly with gentle agitation.

-

-

Suboptimal Assay Timing: The peak of luciferase expression can vary depending on the cell type and promoter strength.

-

Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours post-transfection) to determine the optimal time point for measuring luciferase activity after Naveglitazar treatment.

-

-

Weak Promoter Activity: The promoter driving the luciferase gene may not be sufficiently responsive to Naveglitazar-activated PPARs in your chosen cell line.

-

Solution: If possible, consider using a reporter construct with a stronger, well-characterized PPAR response element (PPRE).

-

Q3: How should we analyze and interpret the dose-response data from our Naveglitazar experiments to determine its potency (EC50)?

A3: Proper analysis of dose-response data is critical for accurately determining the potency of Naveglitazar.

-

Data Transformation: The concentration of Naveglitazar should be log-transformed to generate a sigmoidal dose-response curve.

-

Non-linear Regression: The transformed data should be fitted to a four-parameter logistic (4PL) model. This model is standard for describing dose-response relationships and calculates key parameters including the top and bottom plateaus, the slope (Hill coefficient), and the EC50.

-

Software: Utilize statistical software packages such as GraphPad Prism or R to perform the non-linear regression analysis.

-

Interpretation of EC50: The EC50 value represents the concentration of Naveglitazar that produces 50% of the maximal response. It is a key measure of the compound's potency. When comparing the potency of Naveglitazar across different cell lines or experimental conditions, ensure that the assay conditions are kept consistent.

Q4: We are conducting gene expression analysis (e.g., qPCR, RNA-seq) after treating cells with Naveglitazar. What are the best practices for analyzing this data?

A4: Gene expression analysis provides insights into the molecular mechanisms of Naveglitazar.

-

Data Normalization: It is crucial to normalize the gene expression data to appropriate reference (housekeeping) genes that are stably expressed across your experimental conditions.

-

Statistical Analysis: For qPCR data, use the ΔΔCt method to calculate the fold change in gene expression. For RNA-seq data, specialized bioinformatics pipelines (e.g., DESeq2, edgeR) should be used for differential expression analysis.

-

Interpretation: Focus on well-established PPARα and PPARγ target genes involved in lipid metabolism, glucose homeostasis, and inflammation. A significant change in the expression of these genes provides evidence of on-target activity of Naveglitazar.

-

Pathway Analysis: Utilize bioinformatics tools to perform pathway analysis on differentially expressed genes to identify the biological processes most significantly affected by Naveglitazar treatment.

Q5: How can we investigate and control for potential off-target effects of Naveglitazar in our experiments?

A5: While Naveglitazar is designed as a dual PPARα/γ agonist, it is important to consider and assess potential off-target effects.

-

Use of Antagonists: Co-treatment with specific PPARα (e.g., GW6471) and PPARγ (e.g., GW9662) antagonists can help determine if the observed effects of Naveglitazar are mediated through these receptors. A reversal of the Naveglitazar-induced effect in the presence of an antagonist suggests on-target activity.

-

Knockdown/Knockout Models: Utilize cell lines or animal models where PPARα and/or PPARγ have been knocked down or knocked out. The absence of a response to Naveglitazar in these models would strongly indicate on-target effects.

-

Phenotypic Comparison: Compare the phenotypic effects of Naveglitazar to those of well-characterized, selective PPARα and PPARγ agonists. Similarities in the response profiles can provide confidence in the on-target mechanism.

-

Dose-Response Relationship: Off-target effects often occur at higher concentrations. A clear dose-response relationship for the intended biological effect at relevant concentrations can help distinguish on-target from off-target activities.

Data Presentation

Table 1: In Vitro Plasma Protein Binding of [¹⁴C]Naveglitazar

| Species | Concentration Range (ng/mL) | Mean Protein Binding (%) ± S.E.M. |

| Mouse | 0.1 - 1000 | 99.5 ± 0.1 |

| Rat | 0.1 - 1000 | 99.6 ± 0.1 |

| Monkey | 0.1 - 1000 | 99.6 ± 0.3 |

Data from Yi P, et al. Drug Metab Dispos. 2007.

Table 2: Circulating Radioactivity as Naveglitazar at Cmax Following Oral Administration of [¹⁴C]Naveglitazar

| Species | Dose (mg/kg) | % of Total Radioactivity as Naveglitazar |

| Mouse | 10 | 68 |

| Rat | 10 | 81 |

| Monkey | 10 | 79 |

Data from Yi P, et al. Drug Metab Dispos. 2007.

Experimental Protocols

Dual-Luciferase Reporter Gene Assay for PPARα/γ Activation

This protocol is designed to quantify the activation of PPARα and PPARγ by Naveglitazar in a cell-based system.

1. Materials:

-

Cell line (e.g., HEK293T, HepG2)

-

Cell culture medium and supplements

-

Expression plasmids for human PPARα and PPARγ

-

Reporter plasmid containing a PPRE upstream of a firefly luciferase gene

-

Control plasmid with a constitutively expressed Renilla luciferase gene

-

Transfection reagent (e.g., Lipofectamine)

-

Naveglitazar stock solution (in DMSO)

-

Dual-luciferase reporter assay system

-

White, opaque 96-well microplates

-

Luminometer

2. Cell Seeding:

-

Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

3. Transient Transfection:

-

Prepare a transfection mixture containing the PPAR expression plasmid, the firefly luciferase reporter plasmid, the Renilla luciferase control plasmid, and the transfection reagent in serum-free medium, according to the manufacturer's instructions.

-

Add the transfection mixture to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh, complete culture medium.

4. Compound Treatment:

-

24 hours post-transfection, prepare serial dilutions of Naveglitazar in culture medium. Include a vehicle control (DMSO) and a positive control (a known PPARα/γ agonist).

-

Replace the medium in the wells with the medium containing the different concentrations of Naveglitazar.

-

Incubate for an additional 24 hours.

5. Luciferase Activity Measurement:

-

Remove the medium and wash the cells with PBS.

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit protocol.

6. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for differences in transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity relative to the vehicle control.

-

Plot the fold induction against the log-transformed concentrations of Naveglitazar and fit the data to a four-parameter logistic equation to determine the EC50 value.

Mandatory Visualization

Caption: Naveglitazar signaling pathway.

Caption: Workflow for Naveglitazar data analysis.

References

Validation & Comparative

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the Peroxisome Proliferator-Activated Receptor (PPAR) binding profiles of Naveglitazar and Pioglitazone, supported by available experimental data and detailed methodologies.

Naveglitazar, a non-thiazolidinedione agent, and Pioglitazone, a member of the thiazolidinedione (TZD) class, are both synthetic ligands for PPARs, a group of nuclear receptors pivotal in the regulation of glucose and lipid metabolism. Their distinct interactions with PPAR subtypes, namely PPARα, PPARγ, and PPARδ, dictate their therapeutic effects and potential side-effect profiles. This guide delves into these differences to provide a clear comparative overview.

Quantitative Binding and Activation Profiles

The following table summarizes the available quantitative data on the binding and activation of Naveglitazar and Pioglitazone to human PPAR subtypes. It is important to note that direct comparative studies with Naveglitazar are limited in the public domain, and thus, its binding profile is described more qualitatively based on available information.

| Compound | PPAR Subtype | Binding Affinity / Activity | Reference |

| Naveglitazar | PPARα | Dual Agonist | [1] |

| PPARγ | Dual Agonist (γ-dominant) | [1] | |

| Pioglitazone | PPARα | Weak Agonist | [2][3][4] |

| PPARγ | High-Affinity Agonist (EC50: ~0.30 µM in an animal model) |

Signaling Pathways and Mechanism of Action

Both Naveglitazar and Pioglitazone exert their effects by binding to PPARs, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Pioglitazone is a selective agonist for PPARγ, with only weak activation of PPARα. Its primary therapeutic effects in type 2 diabetes, such as improved insulin sensitivity, are mediated through the activation of PPARγ in adipose tissue, skeletal muscle, and the liver.

Naveglitazar, on the other hand, was developed as a dual PPARα/γ agonist. The rationale behind dual agonism is to combine the insulin-sensitizing effects of PPARγ activation with the lipid-lowering benefits of PPARα activation, which includes reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.

Experimental Protocols

The determination of PPAR binding profiles relies on various in vitro assays. Below are detailed methodologies for two common experimental approaches.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This assay is a highly sensitive method for quantifying ligand binding to nuclear receptors in a high-throughput format.

Principle: The assay is based on the transfer of energy between a donor fluorophore (e.g., terbium-labeled anti-GST antibody) and an acceptor fluorophore (a fluorescently labeled PPAR ligand, or "tracer"). When the tracer is bound to the GST-tagged PPAR ligand-binding domain (LBD), excitation of the donor results in a high FRET signal. A test compound that binds to the PPAR LBD will displace the tracer, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X stock solution of the test compound (e.g., Naveglitazar or Pioglitazone) and a known reference ligand in the assay buffer.

-

Prepare a 4X solution of the fluorescent tracer (e.g., Fluormone™ Pan-PPAR Green).

-

Prepare a 4X solution of the GST-tagged PPAR LBD (α or γ) and the terbium-labeled anti-GST antibody mixture in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 10 µL of the 2X test compound or reference ligand solution to the appropriate wells.

-

Add 5 µL of the 4X fluorescent tracer solution to all wells.

-

Add 5 µL of the 4X PPAR LBD/antibody mixture to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours), protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) using a TR-FRET-compatible plate reader.

-

Calculate the emission ratio (acceptor/donor).

-

Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Transactivation Assay

This assay measures the ability of a compound to activate a PPAR-dependent reporter gene in living cells.

Principle: Cells are engineered to express a PPAR subtype and a reporter gene (e.g., luciferase) under the control of a PPRE. When a test compound activates the PPAR, the PPAR/RXR heterodimer binds to the PPRE and drives the expression of the reporter gene, resulting in a measurable signal (e.g., light output).

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 or HepG2) in appropriate media.

-

Co-transfect the cells with an expression vector for the desired human PPAR subtype (α or γ) and a reporter plasmid containing a PPRE-driven luciferase gene. A control plasmid (e.g., expressing Renilla luciferase) can be included to normalize for transfection efficiency.

-

-

Compound Treatment:

-

Plate the transfected cells into a 96-well plate.

-

After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of the test compound (e.g., Naveglitazar or Pioglitazone) or a reference agonist.

-

-

Incubation:

-

Incubate the cells for a specified period (e.g., 24 hours) to allow for gene transcription and protein expression.

-

-

Luciferase Assay and Data Analysis:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and appropriate reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized luciferase activity against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

References

- 1. Allometric prediction of the human pharmacokinetic parameters for naveglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The peroxisome proliferator-activated receptor-gamma agonist pioglitazone represses inflammation in a peroxisome proliferator-activated receptor-alpha-dependent manner in vitro and in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insulin-sensitizing effects of Naveglitazar, a peroxisome proliferator-activated receptor (PPAR) agonist, with established drugs in the same class. The information is compiled from preclinical and clinical studies to support research and drug development decisions.

Introduction to PPAR Agonists and Insulin Sensitization

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism.[1] Agonists of PPARs, particularly PPARγ, are effective insulin sensitizers used in the treatment of type 2 diabetes.[2] They improve insulin sensitivity primarily by enhancing glucose uptake in peripheral tissues like adipose tissue and skeletal muscle.[3] This guide focuses on Naveglitazar, a dual PPARα/γ agonist, and compares its profile with the following established drugs:

-

Pioglitazone: A selective PPARγ agonist.

-

Rosiglitazone: A selective PPARγ agonist.

-

Saroglitazar: A dual PPARα/γ agonist.

-

Chiglitazar: A pan-PPAR (α, γ, and δ) agonist.

Comparative Analysis of In Vitro Potency

The half-maximal effective concentration (EC50) is a measure of a drug's potency in activating its target receptor in vitro. The following table summarizes the available EC50 values for Naveglitazar and the comparator drugs on different PPAR subtypes.

| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Reference |

| Naveglitazar | Data not available | Data not available | Data not available | |

| Pioglitazone | >10,000 | ~300 | >10,000 | [4] |

| Rosiglitazone | >10,000 | ~43 | >10,000 | [4] |

| Saroglitazar | ~0.00065 | ~3 | Data not available | |

| Chiglitazar | ~1200 | ~80 | ~1700 |

Note: Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions.

Preclinical Efficacy in Animal Models of Diabetes and Insulin Resistance

Animal models of obesity and type 2 diabetes, such as the db/db mouse and the Zucker fatty rat, are crucial for evaluating the in vivo efficacy of insulin-sensitizing drugs. These models exhibit key features of the human disease, including hyperglycemia, hyperinsulinemia, and insulin resistance.

Effects on Glycemic Control and Lipid Profile in db/db Mice

The db/db mouse is a genetic model of obesity and type 2 diabetes. The table below summarizes the effects of various PPAR agonists on key metabolic parameters in this model.

| Compound | Dose | Duration | Change in Blood Glucose | Change in Plasma Triglycerides | Change in Plasma Insulin | Reference |

| Naveglitazar | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Pioglitazone | 10 mg/kg/day | 10 days | ↓ 33% | ↓ 74% | ↓ 51% | |

| Rosiglitazone | 5 mg/kg/day | 10 days | ↓ 55% | Data not available | ↓ 30% | |

| Saroglitazar | 1 mg/kg/day | 12 days | ↓ 59% (AUC) | ↓ 54.9% | ↓ 91% | |

| Chiglitazar | 5, 10, 20 mg/kg/day | 14 days | Dose-dependent ↓ | Data not available | Data not available |

Improvement of Insulin Sensitivity in Zucker Fatty Rats

The Zucker fatty rat is a model of obesity and insulin resistance. The hyperinsulinemic-euglycemic clamp is the gold-standard technique to assess insulin sensitivity in vivo.

| Compound | Dose | Key Findings | Reference |

| Naveglitazar | Data not available | Data not available | |

| Pioglitazone | 0.1-10 mg/kg/d | Markedly decreased hyperglycemia, hyperlipidemia, and hyperinsulinemia. | |

| Saroglitazar | 3 mg/kg | Potent insulin-sensitizing activity demonstrated by hyperinsulinemic-euglycemic clamp. | |

| Chiglitazar | 5, 10, 20 mg/kg | Increased glucose infusion rate in euglycemic hyperinsulinemic clamp studies. |

Mechanism of Action: PPAR Signaling Pathways

PPAR agonists exert their insulin-sensitizing effects by modulating the transcription of a suite of genes involved in glucose and lipid metabolism. Upon activation by a ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

The activation of PPARγ in adipose tissue is central to the insulin-sensitizing effects of these drugs. It leads to the upregulation of genes involved in glucose transport, such as Glucose Transporter 4 (GLUT4), and adipogenesis. This enhances the capacity of adipocytes to take up glucose from the bloodstream, thereby lowering blood glucose levels.

Key Experimental Protocols

Reproducible and standardized experimental protocols are essential for the comparative evaluation of drug candidates. Below are detailed methodologies for key assays used to assess insulin-sensitizing effects.

In Vitro PPAR Transactivation Assay

This assay measures the ability of a compound to activate PPAR subtypes in a cell-based system.

Protocol Details:

-

Cell Culture: Plate HEK293T cells in 96-well plates at a density of 5 x 10^4 cells/well and culture overnight.

-

Transfection: Transfect cells using a suitable transfection reagent with a mixture of three plasmids: a PPAR expression vector (containing the ligand-binding domain of the PPAR subtype of interest), a reporter plasmid containing a luciferase gene under the control of a PPRE, and a control plasmid expressing β-galactosidase for normalization of transfection efficiency.

-

Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations or a vehicle control.

-

Incubation: Incubate the cells for another 24-48 hours.

-

Lysis and Measurement: Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to correct for variations in transfection efficiency. Plot the fold activation relative to the vehicle control against the compound concentration to determine the EC50 value.

In Vivo Hyperinsulinemic-Euglycemic Clamp

This procedure is the gold standard for assessing insulin sensitivity in conscious, unrestrained rodents.

Protocol Details:

-

Surgical Preparation: Anesthetize the rodent and surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling). Allow the animal to recover for 5-7 days.

-

Fasting: Fast the animal overnight before the experiment.

-

Basal Period: On the day of the experiment, infuse a tracer, such as [3-³H]glucose, at a constant rate to determine the basal rate of glucose turnover.

-

Clamp Procedure: After the basal period, start a continuous infusion of insulin. Simultaneously, begin a variable infusion of glucose to maintain the blood glucose concentration at a constant level (euglycemia).

-

Monitoring and Sampling: Monitor blood glucose levels every 5-10 minutes and adjust the glucose infusion rate accordingly. Once a steady state is achieved (constant blood glucose with a constant glucose infusion rate), collect blood samples to measure glucose-specific activity and calculate the glucose infusion rate (GIR), hepatic glucose production, and glucose uptake in peripheral tissues.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the direct effect of a compound on glucose uptake in cultured adipocytes.

Protocol Details:

-

Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

-

Serum Starvation: Before the assay, serum-starve the mature adipocytes for 2-4 hours in a serum-free medium.

-

Treatment: Treat the cells with the test compound at various concentrations or with insulin as a positive control for a specified period.

-

Glucose Uptake Measurement: Add a fluorescent glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to the cells and incubate for a defined time (e.g., 30 minutes).

-

Washing and Analysis: Wash the cells with ice-cold PBS to remove the extracellular 2-NBDG. Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. The fluorescence intensity is proportional to the amount of glucose taken up by the cells.

Conclusion

Naveglitazar is a dual PPARα/γ agonist that has shown potential as an insulin-sensitizing agent. While direct comparative data for Naveglitazar against other PPAR agonists under identical experimental conditions is limited, the available information on its class of compounds suggests a mechanism of action centered on the activation of PPARγ, leading to enhanced glucose uptake in peripheral tissues. The established drugs, Pioglitazone, Rosiglitazone, Saroglitazar, and Chiglitazar, each exhibit distinct profiles in terms of their potency on different PPAR subtypes and their efficacy in preclinical models. This guide provides a framework for the comparative evaluation of novel insulin sensitizers by presenting key data points and detailed experimental protocols that are fundamental to research and development in this field. Further studies are warranted to fully elucidate the comparative efficacy and safety profile of Naveglitazar.

References

- 1. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A rapid, homogeneous, fluorescence polarization binding assay for peroxisome proliferator-activated receptors alpha and gamma using a fluorescein-tagged dual PPARalpha/gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pioglitazone Reverses Markers of Islet Beta-Cell De-Differentiation in db/db Mice While Modulating Expression of Genes Controlling Inflammation and Browning in White Adipose Tissue from Insulin-Resistant Mice and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

As an investigational compound, Naveglitazar must be handled with the utmost care, treating it as a hazardous substance to mitigate potential risks.[1] This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure through inhalation, skin contact, or splashing.[2] The following table summarizes the recommended PPE for various activities involving Naveglitazar.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling Naveglitazar

| Activity | Recommended PPE |

| Unpacking and Receiving | - Double chemotherapy gloves- Long-sleeved, disposable gown- N95 respirator[3]- Eye protection (goggles)[3][4] |

| Weighing and Compounding | - Double chemotherapy gloves- Long-sleeved, disposable, seamless gown with tight-fitting cuffs- N95 respirator or a powered air-purifying respirator (PAPR)- Full-face shield and goggles- Disposable head and shoe covers |

| Administration (In-vitro/In-vivo) | - Double chemotherapy gloves- Long-sleeved, disposable gown- Surgical mask and eye protection (goggles)- Use of a Closed System Drug-Transfer Device (CSTD) is recommended |

| Waste Disposal | - Double chemotherapy gloves- Long-sleeved, disposable gown- Eye protection (goggles) |

| Spill Cleanup | - Double chemotherapy gloves- Long-sleeved, disposable gown- N95 respirator or PAPR- Full-face shield and goggles- Disposable shoe covers |

Logical Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the handling procedure.

Caption: PPE selection workflow based on risk assessment for handling Naveglitazar.

Experimental Protocol: In-Vitro Cytotoxicity Assay

To assess the potential toxicity of Naveglitazar, a standard in-vitro cytotoxicity assay, such as an MTT assay, can be performed.

Objective: To determine the concentration of Naveglitazar that inhibits cell viability by 50% (IC50).

Methodology:

-

Cell Culture: Plate a suitable human cell line (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of Naveglitazar in a suitable solvent (e.g., DMSO). Create a series of dilutions of Naveglitazar in cell culture medium.

-

Treatment: Remove the old medium from the cells and add the Naveglitazar dilutions. Include a vehicle control (medium with solvent) and an untreated control.

-

Incubation: Incubate the cells with the compound for 24-72 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Safe Handling and Disposal Workflow

Adherence to a strict workflow for handling and disposal is crucial to prevent contamination and exposure.

Caption: Step-by-step workflow for the safe handling and disposal of Naveglitazar.

Operational and Disposal Plans

Receiving and Unpacking:

-

Designate a specific area for receiving and unpacking hazardous drugs.

-

Wear appropriate PPE, including a respirator, in case of spills or breaks during shipping.

Compounding and Administration:

-

All manipulations of Naveglitazar should be performed within a primary containment device, such as a Class II Biosafety Cabinet or an isolator, to minimize aerosol exposure.

-

Use Luer-lock fittings for all syringes and tubing to prevent leakage.

Disposal Plan: Proper disposal of Naveglitazar and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Table 2: Disposal Plan for Naveglitazar and Contaminated Materials

| Item | Disposal Procedure |

| Unused/Expired Naveglitazar | Dispose of as hazardous chemical waste according to institutional and local regulations. |

| Needles and Syringes | Place directly into a designated sharps container without crushing, clipping, or capping. |

| Contaminated PPE (Gloves, Gowns, etc.) | Place in a designated biohazard box with red bags. |

| Contaminated Glassware | Decontaminate with a suitable agent or dispose of as hazardous waste. |

| Empty Vials, IV Bags, Tubing | Place in a biohazard box. |

Emergency Procedures

Immediate and appropriate action is required in the event of an exposure or spill.

Table 3: Emergency Procedures for Naveglitazar Exposure and Spills

| Incident | Immediate Action |

| Skin Exposure | 1. Immediately remove contaminated clothing.2. Wash the affected area with soap and lukewarm water for at least 15 minutes.3. Seek immediate medical attention. |

| Eye Exposure | 1. Immediately flush the affected eye with water or isotonic eyewash for at least 15 minutes.2. Seek immediate medical attention. |

| Inhalation | 1. Move to an area with fresh air.2. Seek immediate medical attention. |

| Spill | 1. Alert others in the area.2. Don appropriate spill cleanup PPE.3. Contain the spill using a spill kit.4. Clean the area from the outer edge of the spill towards the center.5. Dispose of all cleanup materials as hazardous waste. |

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten